3-(4-Hydroxyphenyl)picolinic acid
Overview
Description
3-(4-Hydroxyphenyl)picolinic acid is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.2 . It is also known as 3-(4-Hydroxyphenyl)pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxyphenyl)picolinic acid includes a pyridine ring attached to a carboxylic acid group and a phenyl ring with a hydroxyl group . The compound has a complexity of 249 and a topological polar surface area of 70.4Ų .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Hydroxyphenyl)picolinic acid are not available, related compounds such as pyridine carboxylic acids have been studied. For instance, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Hydroxyphenyl)picolinic acid include a molecular weight of 215.2 and a molecular formula of C12H9NO3 . It has a complexity of 249 and a topological polar surface area of 70.4Ų .Scientific Research Applications
1. Antiviral Applications
- Summary of Application: Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It disrupts the entry of enveloped viruses into the host’s cell and prevents infection .
- Methods of Application: The researchers investigated endocytosis, a cellular process often co-opted by viruses and bacteria to enter our cells . They found that picolinic acid could slow down viral entry into host cells .
- Results or Outcomes: Picolinic acid displayed a preference for blocking enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus . It did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .
2. Antimicrobial Applications
- Summary of Application: The novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
- Methods of Application: The researchers synthesized amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
- Results or Outcomes: These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
3. Coordination Compound Synthesis
- Summary of Application: 4-(3-Carboxyphenyl)picolinic acid (H2cppa) was applied as a new and virtually unexplored building block for the synthesis of eleven new coordination compounds .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Coordination Chemistry
- Summary of Application: Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
- Methods of Application: After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
5. Production of Picolinic Acid
- Summary of Application: Picolinic acid is formed from 2-methylpyridine by oxidation, e.g. by means of potassium permanganate (KMnO4) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Biosynthesis of Picolinic Acid
- Summary of Application: Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . Its function is unclear, but it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
- Methods of Application: In addition, it is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Coordination Chemistry
- Summary of Application: Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
- Methods of Application: After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
5. Production of Picolinic Acid
- Summary of Application: Picolinic acid is formed from 2-methylpyridine by oxidation, e.g. by means of potassium permanganate (KMnO4) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Biosynthesis of Picolinic Acid
- Summary of Application: Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . Its function is unclear, but it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
- Methods of Application: In addition, it is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Future Directions
Research into the antiviral abilities of picolinic acid, a related compound, has shown promising results. Picolinic acid has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests potential future directions for research into 3-(4-Hydroxyphenyl)picolinic acid and related compounds.
properties
IUPAC Name |
3-(4-hydroxyphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-5-3-8(4-6-9)10-2-1-7-13-11(10)12(15)16/h1-7,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZJUFXDWLAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)picolinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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